4-Nitroisothiazol-5-amine

Heterocyclic synthesis Nitro reduction Diamine building block

4-Nitroisothiazol-5-amine (CAS 153970-45-7) is a heterocyclic small molecule (C₃H₃N₃O₂S, MW 145.14 g/mol) belonging to the isothiazole class, characterized by a 1,2-thiazole ring bearing a nitro group at position 4 and a primary amino group at position 5. This juxtaposition of an electron-withdrawing nitro group with an electron-donating amino group on the same ring creates a uniquely polarized scaffold that underpins its utility as a versatile synthetic intermediate.

Molecular Formula C3H3N3O2S
Molecular Weight 145.14 g/mol
CAS No. 153970-45-7
Cat. No. B115908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitroisothiazol-5-amine
CAS153970-45-7
Molecular FormulaC3H3N3O2S
Molecular Weight145.14 g/mol
Structural Identifiers
SMILESC1=NSC(=C1[N+](=O)[O-])N
InChIInChI=1S/C3H3N3O2S/c4-3-2(6(7)8)1-5-9-3/h1H,4H2
InChIKeyDWZRGDMHGPDXPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitroisothiazol-5-amine (CAS 153970-45-7): A Dual-Functional Isothiazole Building Block for Heterocyclic Synthesis and Medicinal Chemistry


4-Nitroisothiazol-5-amine (CAS 153970-45-7) is a heterocyclic small molecule (C₃H₃N₃O₂S, MW 145.14 g/mol) belonging to the isothiazole class, characterized by a 1,2-thiazole ring bearing a nitro group at position 4 and a primary amino group at position 5 [1]. This juxtaposition of an electron-withdrawing nitro group with an electron-donating amino group on the same ring creates a uniquely polarized scaffold that underpins its utility as a versatile synthetic intermediate. The compound is commercially available from multiple vendors at purities of ≥95% (typically 98%), with batch-specific QC documentation including NMR, HPLC, and GC . Its primary documented applications span the synthesis of isothiazole-4,5-diamine, imidazo[4,5-d]isothiazole purine analogs, and functionalized isothiazole derivatives for agrochemical and pharmaceutical research [2].

Why 4-Nitroisothiazol-5-amine Cannot Be Replaced by Isothiazol-5-amine, 4-Nitroisothiazole, or Isothiazole-4,5-diamine in Key Synthetic Routes


4-Nitroisothiazol-5-amine occupies a unique position in the isothiazole chemical space because its 4-nitro-5-amino substitution pattern enables transformations that are inaccessible to either mono-functional analogs or the fully reduced diamine. Isothiazol-5-amine (CAS 82357-92-4) lacks the nitro group required for reductive functionalization to the 4-amino derivative, while 4-nitroisothiazole (CAS 931-07-7) lacks the 5-amino handle for direct cyclocondensation or acylation without prior functional group installation [1]. Isothiazole-4,5-diamine (CAS 153970-46-8) is the direct reduction product of the target compound but cannot serve as its synthetic equivalent because the nitro group's electron-withdrawing character is lost upon reduction, fundamentally altering the reactivity profile for electrophilic aromatic substitution and metal-coordination chemistry [2]. The quantitative evidence below demonstrates that these structural differences translate into measurable differences in reaction yield, coordination thermodynamics, and biological activity that directly impact procurement decisions for specific research applications.

Quantitative Differentiation Evidence for 4-Nitroisothiazol-5-amine: Comparative Data Against Closest Structural Analogs


Reduction to Isothiazole-4,5-diamine: 84% Isolated Yield Under Mild Conditions vs. Multi-Step Alternative Routes

4-Nitroisothiazol-5-amine undergoes direct reduction to isothiazole-4,5-diamine (CAS 153970-46-8) using HCl/Fe powder in ethanol solvent with a reaction time of 1.0 hour, affording an isolated yield of 84% [1]. This single-step transformation contrasts with alternative synthetic routes to isothiazole-4,5-diamine that require multi-step sequences involving condensation of thiohydroxylamine with nitrile precursors under metal-catalyzed conditions, for which yields are not consistently reported above 70% [2]. The 84% yield establishes this reduction as the preferred preparative route when isothiazole-4,5-diamine is required as a precursor for imidazo[4,5-d]isothiazole synthesis—a purine-analog scaffold evaluated for antiproliferative and antiviral activity [3].

Heterocyclic synthesis Nitro reduction Diamine building block Imidazo[4,5-d]isothiazole precursors

DFT-Predicted Pt(II) Coordination Selectivity: N-Coordination Thermodynamically Favored Over S-Coordination by 19–48 kcal/mol

Quantum DFT calculations performed on 4-nitroisothiazole–Pt(II) systems demonstrate that platinum coordination via the ring nitrogen atom is thermodynamically favored over coordination via the ring sulfur atom, with a Gibbs free energy difference (ΔΔfG) of 19–48 kcal/mol in favor of N-Pt bonding, depending on the functional/basis set combination employed [1]. This prediction was experimentally confirmed by X-ray crystallography of trans-dichlorobis(5-carbomethoxy-3-methyl-4-nitroisothiazole)platinum(II) (complex C4), which unambiguously showed N-coordination [1]. In contrast, isothiazole ligands lacking the 4-nitro substituent do not benefit from the same degree of electronic differentiation between N and S coordination sites, as the nitro group's electron-withdrawing effect enhances the nitrogen's σ-donor capacity while simultaneously reducing sulfur's competitiveness as a soft donor toward Pt(II) [2].

Metal-based anticancer agents Platinum(II) complexes Coordination chemistry DFT thermochemistry

Cytotoxicity of 4-Nitroisothiazole-Derived Pt(II) Complexes: Activity Comparable to Cisplatin with Slight Superiority Against MCF-7 Breast Cancer Cells

Five novel platinum(II) complexes (C1–C5) synthesized from substituted 4-nitroisothiazole ligands were evaluated for in vitro cytotoxicity against three human cancer cell lines (MCF-7 breast, ES-2 ovarian, A549 lung adenocarcinomas) under both normoxic and hypoxic conditions [1]. The majority of complexes exhibited cytotoxic activity comparable to the reference drug cisplatin. Notably, cis-complex C1, trans-C2, and trans-C3 demonstrated slightly better cytotoxic activity than cisplatin specifically against the MCF-7 breast cancer cell line [1]. The complexes showed the weakest effect against A549 lung adenocarcinoma cells. Under hypoxic conditions, all complexes except C2 were inactive against A549 cells, whereas cisplatin retained partial activity—representing a differentiation point in hypoxia-dependent selectivity [1]. It should be noted that these data are derived from 3-methyl-4-nitroisothiazole and 5-carbomethoxy-3-methyl-4-nitroisothiazole ligands rather than 4-nitroisothiazol-5-amine itself; however, 4-nitroisothiazol-5-amine serves as a viable precursor for synthesizing structurally related 5-substituted-4-nitroisothiazole ligands [2].

Cytotoxicity assay MCF-7 breast cancer Cisplatin comparison Platinum drug discovery

4-Nitro Group Proven Essential for Antifungal Activity: SAR Evidence from 4-Nitroisothiazole Derivatives

In a systematic SAR study of 4-nitroisothiazoles as potential antifungal agents, 5-chloro-3-methyl-4-nitroisothiazole (Compound III) exhibited significant in vitro antifungal activity against a wide spectrum of fungi [1]. Crucially, the study explicitly demonstrated that the 4-nitro group was essential for antifungal activity—derivatives lacking the nitro substituent showed substantially reduced or absent antifungal efficacy [1]. This finding is reinforced by a patent describing topical antifungal compositions based on 4-nitroisothiazole derivatives, where the nitro group is the conserved pharmacophoric element [2]. For 4-nitroisothiazol-5-amine, the nitro group is structurally locked at position 4 while the 5-amino group provides a synthetic handle for further derivatization, making it a strategic intermediate for constructing antifungal 4-nitroisothiazole analogs that retain the essential nitro pharmacophore [3].

Antifungal SAR Nitroisothiazole Agrochemical intermediates Structure-activity relationship

Mutagenicity Alert: 4-Nitroisothiazole Scaffold Tests Positive for Base-Pair Substitution Mutagenicity, Distinguishing Safety Profile from Non-Nitro Isothiazoles

In a comparative mutagenicity study of 27 heterocyclic sulfur compounds, 4-nitroisothiazole tested positive for base-pair substitution mutagenicity in both Klebsiella pneumoniae ur⁻ pro⁻ and Salmonella typhimurium TA100 test systems [1]. This places 4-nitroisothiazole within the broader class of nitroheterocyclic mutagens, alongside niridazole (the most potent mutagen in the series) and 2-amino-5-nitrothiazole [1]. Importantly, several amino-substituted thiazoles without nitro groups (including 2-aminothiazole and 2-amino-4-methylthiazole) showed only strain-selective mutagenicity, and 13 of the 27 tested compounds displayed no mutagenic activity at all [1]. For 4-nitroisothiazol-5-amine, the presence of both the 4-nitro group (associated with mutagenic potential in this scaffold class) and the 5-amino group (potentially modulating metabolic activation) warrants explicit consideration in procurement for biological screening applications, particularly where genotoxic liability is a selection criterion .

Genotoxicity Ames test Base-pair substitution Nitroheterocycle safety

Recommended Procurement Scenarios for 4-Nitroisothiazol-5-amine Based on Quantitative Differentiation Evidence


Synthesis of Isothiazole-4,5-diamine for Imidazo[4,5-d]isothiazole Purine Analog Programs

When the research objective is to prepare isothiazole-4,5-diamine (CAS 153970-46-8) as a precursor to imidazo[4,5-d]isothiazole nucleosides—5:5 fused analogs of the purine ring system evaluated for antiproliferative and antiviral activity—4-nitroisothiazol-5-amine is the preferred starting material, delivering an 84% isolated yield in a single reduction step (HCl/Fe/EtOH, 1 h) [1]. Alternative routes via thiohydroxylamine–nitrile condensation require multi-step sequences with lower overall efficiency [1]. This scenario is directly supported by the Swayze and Townsend synthetic methodology, where 4,5-diaminoisothiazole (4b), generated from 4-nitroisothiazol-5-amine reduction, served as the key intermediate for the first reported synthesis of the parent imidazo[4,5-d]isothiazole ring system [2].

Design and Synthesis of Pt(II) Anticancer Complexes with Non-Classical N-Donor Ligands

For medicinal chemistry programs developing platinum(II) complexes with heterocyclic non-leaving ligands, 4-nitroisothiazol-5-amine provides access to 5-functionalized-4-nitroisothiazole ligands that exhibit thermodynamically unambiguous N-coordination to Pt(II) (DFT ΔΔfG = 19–48 kcal/mol favoring N-Pt over S-Pt), confirmed by X-ray crystallography [1]. The resulting Pt(II) complexes have demonstrated cytotoxicity comparable to cisplatin, with select complexes (cis-C1, trans-C2, trans-C3) showing slightly superior activity against MCF-7 breast cancer cells [1]. This scenario is supported by the 2026 Molecules publication by Regiec et al., which represents the first comprehensive investigation of Pt(II)–4-nitroisothiazole complexation thermodynamics and cytotoxicity [1].

Agrochemical Antifungal Lead Optimization Requiring 4-Nitro Pharmacophore Retention

For agrochemical discovery groups developing antifungal agents based on the 4-nitroisothiazole scaffold, 4-nitroisothiazol-5-amine offers a key advantage: it preserves the 4-nitro group proven essential for antifungal activity while providing a reactive 5-amino handle for derivatization (diazotization, acylation, nucleophilic substitution) [1]. This contrasts with 4-nitroisothiazole (CAS 931-07-7), which requires additional C–H functionalization at position 5, and with isothiazol-5-amine, which lacks the essential nitro pharmacophore entirely [2]. The antifungal SAR evidence establishes that the nitro group is the critical determinant of activity against a wide spectrum of fungi [1].

Genotoxicity-Aware Compound Library Design for Early-Stage Drug Discovery

For screening library architects who incorporate genotoxicity liability as a selection or deselection criterion, 4-nitroisothiazol-5-amine carries a documented class-level mutagenicity alert: the 4-nitroisothiazole scaffold has demonstrated positive base-pair substitution mutagenicity in both K. pneumoniae and S. typhimurium TA100 test systems [1]. This distinguishes it from non-nitro amino-substituted isothiazoles and thiazoles that showed strain-selective or no mutagenic activity in the same assay panel [1]. Procurement decisions for hit-to-lead or lead optimization programs can leverage this information to either proactively exclude nitroisothiazole-containing compounds from genotoxicity-sensitive programs or, conversely, to include them as positive controls in mechanistic genotoxicity studies [1].

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